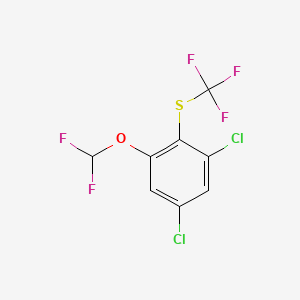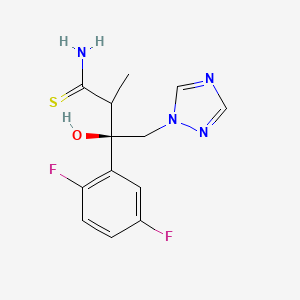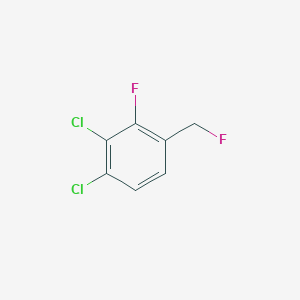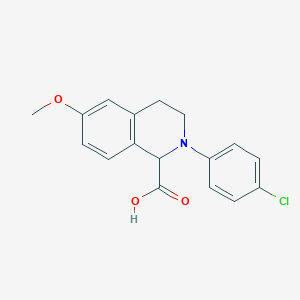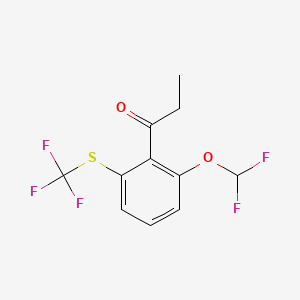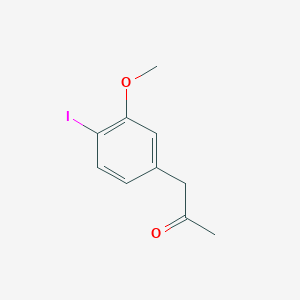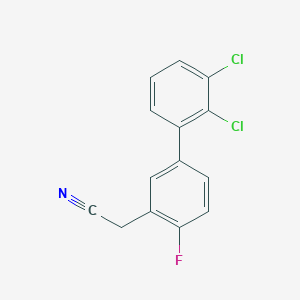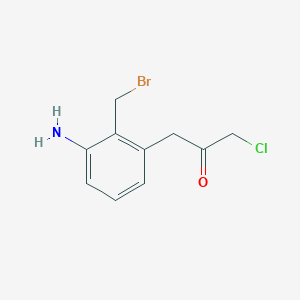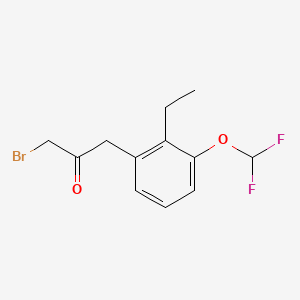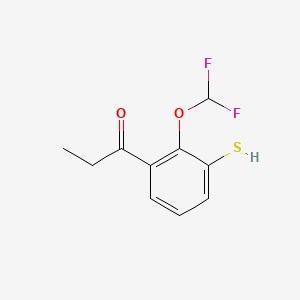
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one is an organic compound with a unique structure that includes a difluoromethoxy group and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may include electrophilic aromatic substitution reactions, where the difluoromethoxy group is introduced using reagents like difluoromethyl ether, and the mercapto group is added using thiolating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)phenyl)propan-1-one: Lacks the mercapto group, which may reduce its reactivity.
1-(2-(Methoxy)-3-mercaptophenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which may affect its lipophilicity and reactivity.
1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one: The position of the mercapto group is different, which may influence its chemical properties and biological activity.
Uniqueness
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-1-one is unique due to the specific combination of the difluoromethoxy and mercapto groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2S |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-4-3-5-8(15)9(6)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI Key |
QLCJJPRRQHTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


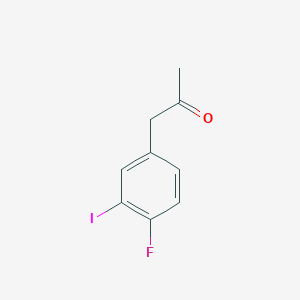
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]phenoxy]-, ethyl ester](/img/structure/B14065868.png)
